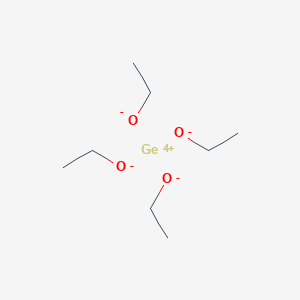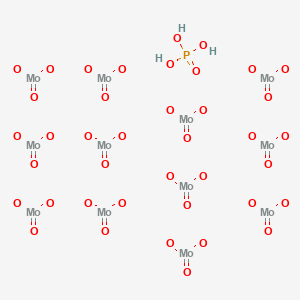
STRONTIUM PHOSPHIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium phosphide is an inorganic compound composed of strontium and phosphorus, with the chemical formula ( \text{Sr}_3\text{P}_2 ). It appears as a black crystalline material and is known for its high reactivity and thermal stability .
Synthetic Routes and Reaction Conditions:
Heating Strontium Phosphate with Soot: One common method involves heating strontium phosphate with soot in an arc furnace. The reaction can be represented as: [ \text{Sr}_3(\text{PO}_4)_2 + 8\text{C} \rightarrow \text{Sr}_3\text{P}_2 + 8\text{CO} ]
Reaction with Red Phosphorus: Another method involves reacting strontium with red phosphorus at high temperatures.
Industrial Production Methods:
- Industrially, this compound is produced using similar high-temperature methods, ensuring the purity and consistency required for various applications .
Types of Reactions:
Decomposition with Water: this compound decomposes in water, releasing phosphine gas: [ \text{Sr}_3\text{P}_2 + 2\text{H}_2\text{O} \rightarrow 3\text{Sr}(\text{OH})_2 + 2\text{PH}_3 ]
Reaction with Acids: It reacts with acids to form strontium chloride and phosphine: [ \text{Sr}_3\text{P}_2 + 6\text{HCl} \rightarrow 3\text{SrCl}_2 + 2\text{PH}_3 ]
Common Reagents and Conditions:
Water and Acids: The reactions typically involve water or acids under controlled conditions to manage the release of phosphine gas
Major Products:
Scientific Research Applications
Strontium phosphide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions due to its high reactivity.
Biology and Medicine: Strontium-based compounds, including this compound, are explored for their potential in bone regeneration and as antimicrobial agents.
Industry: It is utilized in the manufacture of chemically reactive devices and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which strontium phosphide exerts its effects involves its high reactivity, particularly its ability to release phosphine gas upon decomposition. This reactivity makes it useful in various chemical processes and applications .
Comparison with Similar Compounds
Calcium Phosphide: Similar in composition but involves calcium instead of strontium.
Barium Phosphide: Another similar compound where barium replaces strontium.
Strontium Nitride and Strontium Arsenide: These compounds involve strontium combined with nitrogen or arsenic instead of phosphorus.
Uniqueness:
Properties
CAS No. |
12504-16-4 |
|---|---|
Molecular Formula |
P2Sr3 |
Molecular Weight |
324.81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








